molecular formula C8H13N3O2 B3048341 tert-Butyl 3-amino-1H-pyrazole-4-carboxylate CAS No. 1646543-44-3

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate

Cat. No.: B3048341
CAS No.: 1646543-44-3
M. Wt: 183.21
InChI Key: HGKBQLPIRWGTGO-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3 and a tert-butyl carboxylate ester at position 4. This structure makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and bioactive molecules .

Properties

IUPAC Name

tert-butyl 5-amino-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)5-4-10-11-6(5)9/h4H,1-3H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKBQLPIRWGTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172773
Record name 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646543-44-3
Record name 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646543-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes:

    Condensation Reaction: tert-Butyl hydrazine reacts with ethyl acetoacetate to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

    Functional Group Modification: The resulting pyrazole derivative is then subjected to further reactions to introduce the amino and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

Biochemical Properties and Mechanism of Action

Biochemical Role : tert-Butyl 3-amino-1H-pyrazole-4-carboxylate has been identified as a significant compound in the synthesis of kinase inhibitors. These inhibitors are crucial in cancer research as they can disrupt signaling pathways that promote cancer cell proliferation. The compound interacts with specific kinases, including the PCTAIRE family, which is associated with various cancers such as breast, prostate, and cervical cancer .

Molecular Mechanism : The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways essential for cancer cell survival and proliferation. Additionally, it influences gene expression related to cell cycle regulation and apoptosis.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)
14-Dimethyl-3-oxopentanoic acid methyl esters + Hydrazine hydrate~70%
2Further reactions to form tert-butyl derivativeNot specified

Applications in Drug Development

Cancer Treatment : The pyrazole scaffold is recognized for its anti-cancer properties due to its ability to inhibit specific kinases involved in tumor growth. Research has shown that derivatives of this compound can lead to potent inhibitors with selective activity against CDK16 and other kinases within the PCTAIRE family .

Neurological Disorders : The compound also serves as an important intermediate in synthesizing drugs targeting AMPA receptors, which are implicated in cognitive functions and are potential therapeutic targets for conditions like schizophrenia and Alzheimer's disease .

Case Studies

Several studies have documented the efficacy of this compound derivatives:

  • Study on Kinase Inhibition : A recent study demonstrated that a derivative of this compound exhibited high cellular potency against CDK16 (EC50 = 33 nM) and other kinases, showing promise for further development as a selective kinase inhibitor .
  • Impact on Cell Viability : Another investigation revealed that the compound reduced cell viability in a dose-dependent manner, indicating its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Core Heterocycle Variations

Key structural analogs differ in substituent positions or heterocyclic cores:

Compound Name CAS Number Molecular Formula Substituent Position(s) Core Structure Key Structural Differences
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate Not Provided C₈H₁₃N₃O₂ 3-amino, 4-carboxylate Pyrazole Reference compound
tert-Butyl 4-amino-1H-pyrazole-1-carboxylate 1018446-95-1 C₉H₁₅N₃O₂ 4-amino, 1-carboxylate Pyrazole Amino and carboxylate positions swapped
tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate 2096985-44-1 C₁₅H₁₉N₃O₃ 3-amino-methoxyphenyl, 1-carboxylate Pyrazole Additional methoxyphenyl group at position 3
tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate Not Provided C₁₆H₁₉IN₂O₃ 4-iodo, 2-methoxyphenyl, 1-carboxylate Pyrrole Pyrrole core instead of pyrazole; bulky iodine substituent

Key Observations :

  • Positional Isomerism: Swapping amino and carboxylate positions (e.g., 4-amino-1-carboxylate vs.
  • Heterocycle Substitution : Replacing pyrazole with pyrrole (as in ) introduces distinct aromaticity and electronic profiles, influencing synthetic routes and stability .
  • Functional Group Additions : Methoxyphenyl or halogen (iodo) substituents enhance steric bulk and modulate solubility, as seen in and .

Biological Activity

Introduction

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, cellular effects, and applications in research and medicine.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . It binds to the ATP-binding site of various kinases, thereby preventing the phosphorylation of target proteins essential for cancer cell survival and proliferation. This inhibition disrupts critical signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Key Interactions

  • Kinase Inhibition : Specifically targets the PCTAIRE family of kinases, which are implicated in several cancers such as breast and prostate cancer.
  • Gene Expression Modulation : Affects the transcription of genes involved in cell cycle regulation and apoptosis, altering cellular metabolism and metabolic flux .

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Inhibition of Cell Proliferation : Demonstrated through studies showing reduced viability in cancer cell lines following treatment with this compound.
  • Induction of Apoptosis : Increased levels of apoptotic markers have been observed in treated cells .

Case Studies

Recent studies have highlighted the compound's effectiveness against specific kinases:

  • A study revealed that derivatives of this compound exhibited high cellular potency against CDK16 with an EC50 value of 33 nM, showcasing its potential in targeting specific kinases involved in tumorigenesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits PCTAIRE kinases involved in cancer
Cell ProliferationReduces proliferation rates in cancer cells
Apoptosis InductionIncreases apoptotic markers in treated cells

Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry : Used as a building block for synthesizing pharmaceutical compounds with therapeutic effects.
  • Biological Research : Explored for its role in studying enzyme inhibitors and receptor modulators, contributing to the understanding of various diseases .

Synthesis and Production

The synthesis typically involves:

  • Condensation Reaction : tert-butyl hydrazine reacts with ethyl acetoacetate.
  • Cyclization : Formation of the pyrazole ring.
  • Functional Group Modifications : Introduction of amino and carboxylate groups.

Industrial production may utilize optimized methods for large-scale synthesis, ensuring high purity and yield .

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate derivatives?

Synthesis optimization requires attention to:

  • Protection/deprotection strategies : Use Boc (tert-butoxycarbonyl) groups to protect amine functionalities during multi-step reactions, as demonstrated in analogous pyrazole derivatives .
  • Purification methods : Employ column chromatography (e.g., silica gel or trisamine-functionalized columns) with solvent systems like ethyl acetate/methanol (25:1 + 0.25% Et3_3N) to isolate pure products .
  • Reaction conditions : Optimize temperature (e.g., 20°C with ice cooling for sensitive intermediates) and solvent polarity to minimize side reactions .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • X-ray crystallography : Resolve crystal structures (triclinic P1 space group) to confirm bond angles, torsional conformations, and hydrogen-bonding networks .
  • NMR spectroscopy : Analyze 1^1H/13^{13}C chemical shifts (e.g., δ 1.4–1.5 ppm for tert-butyl protons) and coupling constants to verify substitution patterns .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 182.2 for related pyrazole-carboxylates) .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep under inert gas (N2_2/Ar) at 2–8°C to prevent decomposition .
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential release of hazardous gases (e.g., CO, NOx_x) under thermal decomposition .
  • Waste disposal : Follow institutional guidelines for organic azides and Boc-protected intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Positional isomerism analysis : Compare bioactivity of methyl-substituted derivatives (e.g., 3-methylbenzyl vs. 4-methylbenzyl analogs) to isolate steric/electronic effects .
  • Dose-response studies : Conduct IC50_{50} assays across multiple cell lines to differentiate intrinsic activity from assay-specific artifacts .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases) .

Q. What methodologies enable the study of structure-activity relationships (SAR) in pyrazole-carboxylate derivatives?

  • Crystallographic data : Correlate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl groups) with conformational changes in the piperazine ring (e.g., α/β angles in triclinic systems) .
  • Solubility profiling : Measure Log S values (<−3 for hydrophobic derivatives) to assess bioavailability and membrane permeability .
  • Synthetic diversification : Introduce substituents (e.g., cyclopropyl, triazole) via Suzuki coupling or nucleophilic aromatic substitution to probe electronic effects .

Q. How can spectral data inconsistencies (e.g., NMR shifts) be addressed during structural validation?

  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms, which may alter spectral profiles .
  • Solvent effects : Repeat NMR in deuterated DMSO vs. CDCl3_3 to assess hydrogen-bonding interactions that influence chemical shifts .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria in flexible substituents (e.g., tert-butyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-amino-1H-pyrazole-4-carboxylate
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tert-Butyl 3-amino-1H-pyrazole-4-carboxylate

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